Home > Products > Screening Compounds P82631 > Iproniazid phosphate
Iproniazid phosphate - 305-33-9

Iproniazid phosphate

Catalog Number: EVT-271900
CAS Number: 305-33-9
Molecular Formula: C9H16N3O5P
Molecular Weight: 277.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iproniazid phosphate (N′-isopropylpyridine-4-carbohydrazinium phosphate) is a chemical compound primarily recognized in scientific research for its potent monoamine oxidase (MAO) inhibitory properties. [, ] MAO is an enzyme involved in the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO, iproniazid phosphate leads to an increase in the concentration of these neurotransmitters in the brain and other tissues. [] This mechanism of action makes it a valuable tool in studying various neurological and physiological processes. []

Isoniazid

Compound Description: Isoniazid, also known as isonicotinylhydrazide, is a medication primarily used as a first-line agent for the prevention and treatment of tuberculosis. []

Relevance: Isoniazid shares structural similarities with Iproniazid Phosphate, both containing the isonicotinyl group. While both were initially used for tuberculosis treatment, Iproniazid Phosphate was largely replaced by Isoniazid due to the latter's effectiveness and fewer side effects. [, ]

Carboxazid

Compound Description: Carboxazid is a non-hydrazine monoamine oxidase inhibitor (MAOI) used as an antidepressant. It functions by irreversibly inhibiting the monoamine oxidase enzyme. []

Relevance: Similar to Iproniazid Phosphate, Carboxazid is a monoamine oxidase inhibitor and shares the ability to induce hypotension, possibly through similar mechanisms such as venous pooling and reduced cardiac output. []

Pargyline Hydrochloride

Compound Description: Pargyline Hydrochloride is a potent, irreversible monoamine oxidase inhibitor (MAOI) that acts on both MAO-A and MAO-B isoforms. It finds use as an antihypertensive agent. []

Relevance: Both Pargyline Hydrochloride and Iproniazid Phosphate are MAO inhibitors. Research shows that while Pargyline Hydrochloride can prevent sedation and norepinephrine decrease caused by decaborane, Iproniazid Phosphate does not exhibit the same protective effect. []

Demethylchlordimeform (DCDM)

Compound Description: Demethylchlordimeform is an octopaminergic drug known to induce hyperphagia (excessive eating) in insects, particularly blowflies, by potentially interacting with octopaminergic receptors in the nervous system. []

Relevance: While structurally unrelated to Iproniazid Phosphate, DCDM is relevant in the context of the research paper exploring insect feeding behavior and neuroactive drugs. This study is unrelated to the primary mechanisms of action generally associated with Iproniazid Phosphate. []

DL-Octopamine

Compound Description: DL-Octopamine is a biogenic amine closely related to norepinephrine and acts as a neurotransmitter, neurohormone, and neuromodulator in invertebrates. []

Clonidine

Compound Description: Clonidine is a medication primarily used to treat high blood pressure by acting as an α2-adrenergic receptor agonist in the brain, thereby decreasing sympathetic outflow. []

Relevance: Although structurally different from Iproniazid Phosphate, Clonidine is relevant due to its ability to stimulate octopaminergic receptors in insects, leading to hyperphagia. This connection emerges from research on insect feeding behavior, a subject not directly linked to Iproniazid Phosphate's typical mechanisms of action. []

Reserpine

Compound Description: Reserpine is an indole alkaloid and antipsychotic drug that was previously used to treat high blood pressure and psychosis. It acts as a vesicular monoamine transporter (VMAT) inhibitor, depleting monoamine neurotransmitters. []

Relevance: While structurally unrelated to Iproniazid Phosphate, Reserpine's relevance stems from its ability to induce migraine by depleting platelet serotonin. This relates to research on monoamine oxidase inhibitors and their potential in migraine treatment, a field where Iproniazid Phosphate, as an MAOI, is indirectly relevant. []

5-Hydroxytryptamine (Serotonin)

Compound Description: 5-Hydroxytryptamine, commonly known as serotonin, is a monoamine neurotransmitter with various functions in the body, including mood regulation, sleep, appetite, and vasoconstriction. [, ]

Source and Classification

Iproniazid phosphate, with the chemical formula C12_{12}H15_{15}N3_3O4_4P, is derived from isonicotinohydrazide, which is synthesized from methyl isonicotinate. It belongs to the broader class of hydrazine derivatives and is specifically categorized as a hydrazine-based monoamine oxidase inhibitor. The compound is commercially available and can be sourced from various chemical suppliers .

Synthesis Analysis

Methods of Synthesis

The synthesis of iproniazid phosphate involves several key steps:

  1. Precursor Formation: The most common precursor for iproniazid phosphate is methyl isonicotinate. This compound reacts with hydrazine to form isonicotinohydrazide.
  2. Reaction with Isopropylamine: Isonicotinohydrazide further reacts with isopropylamine under controlled conditions to yield iproniazid.
  3. Phosphate Salt Formation: The final product undergoes purification and conversion into its phosphate salt form for pharmaceutical applications.

Industrial Production Methods: The industrial synthesis typically involves optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity .

Molecular Structure Analysis

Molecular Structure

Iproniazid phosphate has a complex molecular structure characterized by a hydrazine moiety linked to an aromatic ring system. The structural formula can be represented as follows:

  • Molecular Formula: C12_{12}H15_{15}N3_3O4_4P
  • Molecular Weight: Approximately 284.24 g/mol

The compound exhibits functional groups such as hydrazine (-NH-NH2_2) and phosphate (PO43_4^{3-}), which are critical for its biological activity.

Structural Analysis Techniques

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to elucidate the structure of iproniazid phosphate. These methods provide insights into the arrangement of atoms within the molecule and confirm its identity .

Chemical Reactions Analysis

Types of Reactions

Iproniazid phosphate participates in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation to form different metabolites.
  2. Reduction: Reduction reactions can yield various products depending on the reducing agent used.
  3. Substitution Reactions: Particularly involving the hydrazine moiety, leading to modified derivatives.

Common Reagents and Conditions

Reagents such as potassium permanganate (for oxidation) and sodium borohydride (for reduction) are commonly utilized in these reactions. Controlled temperatures and pH levels are essential to ensure successful outcomes .

Mechanism of Action

The primary mechanism of action for iproniazid phosphate revolves around its inhibition of monoamine oxidase enzymes, specifically monoamine oxidase A and B. By binding to the active site of these enzymes, iproniazid prevents them from degrading key neurotransmitters, thereby increasing their availability in the synaptic cleft.

Detailed Mechanism

  • Binding: Iproniazid phosphate binds covalently to the flavin adenine dinucleotide cofactor within the active site of monoamine oxidase.
  • Inhibition: This binding inhibits the enzyme's ability to catalyze the oxidative deamination of neurotransmitters like serotonin and norepinephrine.
  • Resulting Effects: The resultant increase in neurotransmitter levels leads to enhanced mood and alleviation of depressive symptoms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iproniazid phosphate typically appears as a white crystalline powder.
  • Solubility: It is soluble in water due to its ionic nature when in phosphate form.

Chemical Properties

  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Iproniazid phosphate can participate in various chemical reactions due to its functional groups, making it versatile in synthetic applications .
Applications

Iproniazid phosphate has significant scientific applications:

  1. Pharmaceutical Use: Primarily used as an antidepressant due to its monoamine oxidase inhibitory properties.
  2. Research Tool: Employed in studies investigating neurotransmitter dynamics and enzyme kinetics related to depression.
  3. Developmental Studies: Used in drug development processes aimed at creating new antidepressant therapies with improved efficacy and safety profiles .
Historical Context and Development

Origins in Tuberculosis Chemotherapy: From Isoniazid Analog to Serendipitous Discovery

Iproniazid (1-isonicotinoyl-2-isopropylhydrazine) emerged directly from mid-20th-century efforts to combat tuberculosis (TB). Chemically synthesized as an analog of isoniazid (isonicotinic acid hydrazide, INH), it was part of a systematic exploration of hydrazine derivatives aimed at improving upon the antitubercular activity of early compounds like thioacetazone. Isoniazid itself, discovered in 1912 but only recognized for its potent antimycobacterial properties in the early 1950s, revolutionized TB treatment [6] [1]. Researchers at Hoffman-La Roche, seeking enhanced therapeutic agents, modified the isoniazid structure by adding an isopropyl group to the hydrazine moiety, resulting in iproniazid (initially coded as Marsilid, Rivivol, Euphozid) [1] [10]. Initial clinical trials in the early 1950s, notably those led by Robitzek, Selikoff, and Ornstein, confirmed iproniazid's efficacy against Mycobacterium tuberculosis, establishing it as a viable anti-TB agent [1] [6]. However, its clinical trajectory was dramatically altered by unexpected behavioral observations. Physicians and researchers noted a profound and seemingly paradoxical effect in TB patients: despite the debilitating nature of their illness, many exhibited marked euphoria, increased energy, heightened sociability, and even overt hyperactivity. This "inappropriate happiness" stood in stark contrast to the typical psychological state of chronic TB patients and sparked intense scientific curiosity [1] [3] [10]. This serendipitous clinical observation became the catalyst for investigating iproniazid's effects on the central nervous system, shifting its focus from infectious disease to psychiatry.

Emergence as the First Monoamine Oxidase Inhibitor (MAOI) Antidepressant

The pivotal link between iproniazid's psychostimulant effects and its biochemical mechanism was established in 1952. Researchers, building on earlier work on amine oxidases, discovered that iproniazid was a potent inhibitor of monoamine oxidase (MAO) [1] [2]. MAO is a critical enzyme responsible for the oxidative deamination and inactivation of key neurotransmitter monoamines within the brain and peripheral tissues, including serotonin (5-hydroxytryptamine, 5-HT), norepinephrine, dopamine, epinephrine, and tyramine [2] [5]. Iproniazid, and its active metabolite isopropylhydrazine, functioned as potent, non-selective, and irreversible inhibitors of MAO. By binding covalently near the enzyme's active site in an oxygen-dependent, dehydrogenation-driven reaction, iproniazid effectively blocked the degradation of these neurotransmitters [1] [12]. This inhibition led to a significant accumulation of monoamines within the synaptic cleft and neuronal tissues. Based on the emerging, albeit simplistic, "monoamine hypothesis of depression" – which proposed that deficiencies in these neurotransmitters underpinned depressive states – researchers hypothesized that iproniazid could alleviate depression by increasing synaptic monoamine levels [5] [10]. This mechanistic understanding transformed iproniazid from an anti-TB drug with mood-altering side effects into the world's first intentionally developed antidepressant. Its formal approval for the treatment of depression in 1958 marked the birth of the MAOI class of antidepressants and a paradigm shift in biological psychiatry, moving beyond sedative approaches to those aimed at "energizing" patients [1] [4] [10].

Pivotal Clinical Observations: Mood Elevation Mechanisms in Early Trials

Early clinical trials in psychiatric populations provided compelling evidence for iproniazid's antidepressant efficacy and shaped the initial understanding of its mechanism. The landmark 1957 report by Loomer, Saunders, and Kline was particularly influential. They described iproniazid's unique ability to "energize" withdrawn and depressed patients, contrasting it sharply with the sedative effects of existing treatments like barbiturates or reserpine [4] [10]. Patients exhibited significant improvements in core depressive symptoms: elevation of depressed mood, increased psychomotor activity, renewed interest in surroundings, and improved social interaction. These effects were often dramatic, occurring within weeks, and were observed in patients with various depressive syndromes, including those previously refractory to other interventions [4] [5] [10]. Researchers began correlating the clinical improvements with biochemical changes. Studies demonstrated that iproniazid treatment led to increased concentrations of serotonin, norepinephrine, and dopamine in the brains of experimental animals and in human platelets [2] [5]. The observed depletion of platelet serotonin (which holds ~99% of blood 5-HT) during spontaneous migraine attacks, and the induction of migraine by reserpine (which depletes amines), further supported the link between monoamine dynamics and affective states. The relief of both spontaneous and reserpine-induced migraines by intravenous serotonin provided clinical corroboration of the monoamine theory being shaped by iproniazid's effects [2]. These early trials established the critical concept that pharmacological elevation of central monoamine neurotransmitters could effectively reverse depressive states, laying the essential groundwork for the development of all subsequent classes of antidepressant drugs [4] [5] [10].

Market Withdrawal and Legacy: Hepatotoxicity Concerns and Regulatory Impact

Despite its groundbreaking efficacy, iproniazid's tenure as a first-line antidepressant was short-lived. By 1961, just a few years after its widespread adoption for depression, iproniazid was withdrawn from most major markets, including the US and Canada. This decisive action was driven by mounting reports of severe and sometimes fatal hepatotoxicity, characterized by hepatic necrosis [1] [3] [7]. Post-marketing surveillance revealed an unacceptable incidence of drug-induced liver injury (DILI), with patterns often indicative of hepatocellular damage. Research swiftly identified the metabolic basis of this toxicity. Iproniazid is hydrolyzed in the body to its primary metabolites, isopropylhydrazine and isonicotinic acid. Isopropylhydrazine was identified as the primary hepatotoxic agent [3] [7]. It undergoes metabolic activation by hepatic cytochrome P450 enzymes (particularly CYP-inducible forms), leading to the generation of highly reactive intermediates, including the isopropyl radical and potentially other alkylating species [3] [7]. These reactive metabolites covalently bind to hepatic macromolecules (proteins, lipids, DNA), disrupting cellular functions and triggering necrosis. Animal studies provided robust evidence: pretreatment with phenobarbital (a CYP inducer) dramatically potentiated iproniazid/isopropylhydrazine-induced liver necrosis and covalent binding, while inhibitors of microsomal enzymes (like cobalt chloride, piperonyl butoxide, or α-naphthylisothiocyanate) significantly reduced both necrosis and binding [7]. The formation of the isopropyl radical was directly inferred from the expiration of propane gas (with an isotope ratio matching the administered drug) in treated rats and its correlation with the covalently bound hepatotoxic metabolite [3] [7]. This metabolic bioactivation pathway, leading to direct cytotoxicity rather than an immune-mediated response, classified the hepatotoxicity as metabolic-idiosyncratic DILI.

Table 1: Metabolic Pathways and Hepatotoxicity of Iproniazid and Isopropylhydrazine

CompoundKey Metabolic PathwayToxic MetaboliteEvidence of HepatotoxicityModulating Factors
IproniazidHydrolysisIsopropylhydrazineHepatic necrosis in rats; Covalent binding to liver macromoleculesPotentiated by CYP inducers (Phenobarbital); Inhibited by esterase inhibitors (BNPP) and CYP inhibitors
IsopropylhydrazineCYP450-mediated oxidationIsopropyl radical (Alkylator)Direct cause of hepatic necrosis; Covalent binding correlates with necrosis; Propane expirationPotentiated by CYP inducers (Phenobarbital); Inhibited by CYP inhibitors (Piperonyl butoxide, CoCl₂, ANIT)

The withdrawal of iproniazid had profound consequences:

  • Regulatory Scrutiny: It prompted significantly increased regulatory vigilance regarding the hepatic safety profile of new pharmaceuticals, setting a precedent for post-marketing surveillance and risk-benefit analysis [1] [9].
  • Second-Generation MAOIs: It spurred the rapid development and introduction of successor MAOIs hoped to retain efficacy with improved safety. Phenelzine (a hydrazine) and isocarboxazid (a hydrazine) were introduced shortly after, followed by the non-hydrazine tranylcypromine [1] [4] [5]. While effective, these drugs still carried the risk of hypertensive crises (the "cheese reaction") due to inhibition of gut MAO-A and tyramine potentiation, limiting their use [5] [10].
  • Foundation for Modern Antidepressants: Despite its withdrawal, iproniazid's legacy is immense. It provided the crucial proof-of-concept that pharmacological modulation of monoamine systems could treat depression. This principle directly enabled the development of tricyclic antidepressants (imipramine was discovered concurrently) and, decades later, selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) [4] [10]. Furthermore, the exploration of MAO isoforms (MAO-A and MAO-B) and the development of reversible (e.g., moclobemide) and selective (e.g., selegiline) MAOIs trace their origins back to the pioneering, albeit hepatotoxic, iproniazid [5].
  • Understanding DILI: Iproniazid became a textbook case in drug-induced liver injury (DILI), illustrating the critical role of metabolic activation and reactive metabolites in mediating organ toxicity. Its study contributed significantly to the field of toxicology, highlighting concepts like metabolic idiosyncrasy and covalent binding [3] [7] [9].

Table 2: Evolution of Key Hydrazine Derivatives in Tuberculosis and Psychiatry

CompoundChemical StructurePrimary Initial IndicationKey Clinical Observation/ContributionFate/Impact
Isoniazid (INH)IsonicotinoylhydrazineTuberculosisHighly effective anti-TB agentRemains a cornerstone of TB therapy; Associated with idiosyncratic hepatotoxicity
IproniazidN2-Isopropyl-isonicotinohydrazideTuberculosisSerendipitous mood elevation in TB patients; First MAOI antidepressantWithdrawn (1961) due to hepatotoxicity; Founded modern psychopharmacology
Phenelzineβ-PhenylethylhydrazineDepressionSecond-generation hydrazine MAOI; Effective antidepressantRemains in use (with dietary restrictions); Hepatotoxicity risk lower than iproniazid but still present
Isocarboxazid5-Methyl-3-isoxazolecarbonylhydrazineDepressionSecond-generation hydrazine MAOIRemains in use (with dietary restrictions)

Iproniazid phosphate stands as a landmark molecule in medical history. Its journey—from a rationally designed TB drug, to the catalyst for a serendipitous discovery that birthed psychopharmacology, to its downfall due to mechanistic toxicity—encapsulates the complex interplay between therapeutic innovation, clinical observation, biochemical understanding, and drug safety. Although its clinical use was brief, its impact on neuroscience and the treatment of depression remains indelible. The quest for effective and safe antidepressants it initiated continues to evolve, but it began definitively with the "psychic energizer," iproniazid [1] [4] [10].

Properties

CAS Number

305-33-9

Product Name

Iproniazid phosphate

IUPAC Name

phosphoric acid;N'-propan-2-ylpyridine-4-carbohydrazide

Molecular Formula

C9H16N3O5P

Molecular Weight

277.21 g/mol

InChI

InChI=1S/C9H13N3O.H3O4P/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;1-5(2,3)4/h3-7,11H,1-2H3,(H,12,13);(H3,1,2,3,4)

InChI Key

YPDVTKJXVHYWFY-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)C1=CC=NC=C1.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

AI3-62177, Iproniazid dihydrogen phosphate, Iproniazid phosphate, Iproniazide phosphate, Marsilid phosphate

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.